Ethyl 3-hydroxy-3-phenylbutanoate

Catalog No.
S3338419
CAS No.
2293-60-9
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-hydroxy-3-phenylbutanoate

CAS Number

2293-60-9

Product Name

Ethyl 3-hydroxy-3-phenylbutanoate

IUPAC Name

ethyl 3-hydroxy-3-phenylbutanoate

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-3-15-11(13)9-12(2,14)10-7-5-4-6-8-10/h4-8,14H,3,9H2,1-2H3

InChI Key

RBHSZNSXPDPHSH-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(C)(C1=CC=CC=C1)O

Canonical SMILES

CCOC(=O)CC(C)(C1=CC=CC=C1)O
  • Antioxidant Activity: Some research suggests that EHPHB may have antioxidant properties. For instance, a 2013 study published in "Food and Chemical Toxicology" investigated the antioxidant activity of various natural and synthetic phenolic compounds, including EHPHB []. The study found that EHPHB exhibited moderate antioxidant activity in a cell-free system.

Ethyl 3-hydroxy-3-phenylbutanoate is an organic compound characterized by the molecular formula C12_{12}H16_{16}O3_{3}. It is a beta-hydroxy ester that features a phenyl group attached to a butanoate backbone, making it a significant compound in organic synthesis and medicinal chemistry. The compound is known for its role in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme inhibitors such as enalapril and lisinopril . Its structure includes a hydroxy group located at the 3-position of the butanoate chain, contributing to its reactivity and biological activity.

, including:

  • Hydrolysis: The compound can be hydrolyzed by various enzymes, such as Pseudomonas cepacia lipase, which catalyzes the conversion into its corresponding acid and alcohol. This reaction has been shown to yield high enantiomeric excess when conditions are optimized .
  • Reduction: It can be synthesized from ethyl 3-oxo-3-phenylbutanoate through microbial reduction processes, utilizing specific yeast strains that provide high enantioselectivity .
  • Reformatsky Reaction: This reaction involves the use of ethyl iodide with ketones to produce chiral beta-hydroxy carbonyl compounds, showcasing the versatility of ethyl 3-hydroxy-3-phenylbutanoate in synthetic organic chemistry .

Ethyl 3-hydroxy-3-phenylbutanoate exhibits notable biological activities, particularly in pharmacology. It has been implicated in the development of drugs that modulate blood pressure by inhibiting angiotensin-converting enzyme. The compound's structural features contribute to its ability to interact with biological targets effectively. Additionally, studies indicate that it may possess anti-inflammatory properties and potential applications in treating metabolic disorders due to its influence on lipid metabolism.

Several synthesis methods for ethyl 3-hydroxy-3-phenylbutanoate have been documented:

  • Enzymatic Synthesis: Utilizing lipases for the hydrolysis of corresponding esters under controlled conditions leads to high yields and enantiomeric purity .
  • Microbial Reduction: The compound can be synthesized from ketones using recombinant yeast strains, which facilitate selective reductions to obtain the desired enantiomer .
  • Conventional Organic Synthesis: Traditional methods involve the reaction of ethyl esters with phenylacetaldehyde or similar compounds under acidic or basic conditions, followed by purification processes such as chromatography.

Ethyl 3-hydroxy-3-phenylbutanoate finds diverse applications across various fields:

  • Pharmaceuticals: It is primarily used in synthesizing angiotensin-converting enzyme inhibitors, which are crucial for managing hypertension and heart failure.
  • Flavoring Agents: The compound may also serve as a flavoring agent due to its pleasant aroma and taste profile.
  • Biochemical Research: It is utilized in studies focusing on enzymatic reactions and metabolic pathways involving beta-hydroxy esters.

Research on interaction studies involving ethyl 3-hydroxy-3-phenylbutanoate has highlighted its potential interactions with various enzymes and receptors. For instance:

  • Enzyme Interactions: Studies have shown that this compound interacts with specific lipases and hydrolases, enhancing our understanding of enzymatic specificity and catalysis mechanisms .
  • Drug-Receptor Interactions: Its role as a precursor in drug synthesis underscores its interactions at the molecular level with receptors involved in cardiovascular regulation.

Ethyl 3-hydroxy-3-phenylbutanoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
Ethyl 2-hydroxy-2-methylbutanoateContains a methyl group instead of phenylOften used in flavoring; less pharmacologically active
Ethyl 4-hydroxy-4-methylpentanoateHas a branched chain with a hydroxyl groupUsed in synthesizing other esters
Ethyl 3-hydroxybutanoateLacks the phenyl group; simpler structureMore common in metabolic pathways

Ethyl 3-hydroxy-3-phenylbutanoate is unique due to its specific arrangement of functional groups that enhance its biological activity and utility in pharmaceuticals compared to these similar compounds. Its structural complexity allows for diverse synthetic pathways and applications not readily available to simpler esters.

Transition State Stabilization in Pig Liver Esterase-Mediated Hydrolysis

The catalytic mechanism of pig liver esterase involves formation of a tetrahedral intermediate through nucleophilic attack by the catalytic serine residue on the ester carbonyl carbon [5] [17]. This process requires precise transition state stabilization to achieve the observed rate enhancements of several orders of magnitude compared to the uncatalyzed reaction [18]. The enzyme employs an oxyanion hole formed by backbone amide hydrogen bonds to stabilize the developing negative charge on the tetrahedral intermediate [18].

The transition state for ethyl 3-hydroxy-3-phenylbutanoate hydrolysis involves significant geometric rearrangement from the planar ester configuration to the tetrahedral intermediate [13]. The catalytic triad consisting of serine, histidine, and aspartate residues orchestrates this transformation through a series of proton transfer events [5]. The histidine residue acts as a general base, abstracting the proton from the serine hydroxyl group to enhance its nucleophilicity [11].

Kinetic studies reveal that pig liver esterase exhibits complex substrate activation effects, where the presence of organic solvents and certain substrates can increase both the association and dissociation rate constants [23]. The enzyme demonstrates allosteric behavior with two binding sites per subunit: a catalytic site and an effector site [23]. Occupation of the effector site modulates the kinetic parameters for substrate binding and product release [23].

ParameterValueConditions
Association rate constant (kon)15-130 fold increasePresence of acetonitrile
Dissociation rate constant (koff)15-130 fold increasePresence of acetonitrile
Inhibitor binding constant (Ki)6.8 × 10⁻⁹ MTrifluoromethyl ketone inhibitor
Maximum velocity increase2-foldOrganic solvent activation

The transition state stabilization mechanism involves electrostatic interactions between the enzyme and the developing charges in the tetrahedral intermediate [11]. Metal ion catalysis can further enhance this stabilization through coordination with the oxygen atoms of the tetrahedral intermediate [11]. The enzyme architecture positions these stabilizing groups optimally to lower the activation energy barrier for the hydrolysis reaction [18].

General acid-base catalysis plays a crucial role in facilitating proton transfers during the reaction coordinate [11]. The histidine residue alternates between protonated and deprotonated states to shuttle protons between the nucleophile and leaving group [11]. This mechanism ensures that the transition state is stabilized through optimal charge distribution while maintaining the overall reaction thermodynamics [18].

Molecular Dynamics Simulations of Enzyme-Substrate Complexes

Molecular dynamics simulations provide detailed insights into the dynamic behavior of enzyme-substrate complexes involving ethyl 3-hydroxy-3-phenylbutanoate [6] [32]. These computational studies reveal the conformational flexibility of both the enzyme active site and the substrate molecule during the catalytic process [6]. The simulations demonstrate that substrate binding involves multiple conformational states that can either facilitate or hinder the catalytic reaction [6].

The binding dynamics of ethyl 3-hydroxy-3-phenylbutanoate show distinct patterns depending on the enzyme variant studied [32]. Wild-type enzymes typically maintain stable substrate positioning within the active site, while certain mutants exhibit substrate migration away from the catalytic triad [6]. These observations correlate directly with experimental measurements of catalytic efficiency and substrate affinity [6].

Analysis of root mean square deviation values during molecular dynamics trajectories reveals the relative stability of different enzyme-substrate complexes [32]. For productive binding modes, the substrate maintains consistent positioning relative to the catalytic serine residue throughout the simulation period [32]. Non-productive binding modes are characterized by larger fluctuations and eventual substrate departure from the active site [6].

Simulation ParameterWild-type EnzymeMutant Enzyme
Average substrate-serine distance3.9 ± 0.3 Å3.3 ± 0.3 Å
Nucleophilic attack angle63° ± 12°73° ± 9°
Binding energy (MM-PBSA)-15.2 kcal/mol-22.4 kcal/mol
Simulation stabilityHighModerate

The substrate relocation patterns observed in molecular dynamics simulations correlate strongly with experimental Michaelis-Menten parameters [6]. Substrates that remain bound throughout the simulation period correspond to enzymes with lower Km values, indicating stronger binding affinity [6]. Conversely, substrates that migrate away from the active site correlate with higher Km values and reduced catalytic efficiency [6].

Hydrogen bonding networks play a critical role in stabilizing enzyme-substrate complexes [32]. The tertiary hydroxyl group of ethyl 3-hydroxy-3-phenylbutanoate can form multiple hydrogen bonds with active site residues, influencing both binding affinity and orientation [32]. These interactions are dynamic throughout the simulation, with hydrogen bonds forming and breaking as the system explores different conformational states [32].

The cap domain dynamics significantly influence substrate accessibility and binding [32]. Open conformations of the cap domain facilitate substrate entry and product release, while closed conformations can trap substrates in non-productive orientations [32]. Molecular dynamics simulations reveal the correlation between cap domain mobility and overall catalytic efficiency [32].

Quantum Mechanical Modeling of Enantioselectivity

Quantum mechanical calculations provide fundamental insights into the molecular basis of enantioselectivity in ethyl 3-hydroxy-3-phenylbutanoate hydrolysis [8] [9]. Density functional theory methods, particularly hybrid functionals such as B3LYP, have been employed to model the electronic structure of enzyme-substrate complexes and transition states [9] [27]. These calculations reveal the subtle energy differences between reaction pathways leading to different stereochemical outcomes [8] [9].

The enantioselective discrimination arises from diastereomeric transition states formed when the chiral substrate interacts with the chiral enzyme environment [8]. Quantum mechanical modeling demonstrates that these transition state energy differences, typically on the order of 1-3 kcal/mol, are sufficient to generate significant enantiomeric excess values [9]. The calculations must account for both steric and electronic effects that influence the relative stability of competing transition states [10].

Fragment molecular orbital calculations provide detailed analysis of intermolecular interactions between ethyl 3-hydroxy-3-phenylbutanoate and individual amino acid residues [29]. These studies reveal that specific residues contribute disproportionately to enantioselective recognition through favorable or unfavorable interaction energies [29]. The calculations identify "hotspot" residues that could be targeted for mutagenesis to enhance or reverse enantioselectivity [10].

Quantum Mechanical MethodBasis SetEnergy DifferencePredicted Selectivity
B3LYP6-311G**2.3 kcal/molModerate (R)-selectivity
MP26-31G1.8 kcal/molLow (R)-selectivity
MPWB1K6-311+G(2d,2p)3.1 kcal/molHigh (R)-selectivity
PBE1PBE6-311++G(2d,2p)2.7 kcal/molModerate (R)-selectivity

The quantum mechanical treatment of solvent effects proves crucial for accurate modeling of enzymatic enantioselectivity [26] [27]. Implicit solvation models capture the dielectric screening effects of the protein environment on electrostatic interactions [27]. These calculations demonstrate that the enzyme active site creates a unique microenvironment that differs significantly from bulk aqueous solution [27].

Quantum mechanical molecular mechanical hybrid methods combine the accuracy of quantum calculations with the computational efficiency needed to model entire enzyme systems [28]. These approaches treat the immediate reaction center quantum mechanically while describing the surrounding protein environment with classical force fields [28]. The QM/MM methodology enables calculation of complete reaction pathways including transition state geometries and activation energies [17].

The computational prediction of enantioselectivity requires careful consideration of conformational sampling and entropic effects [27]. Quantum mechanical calculations typically examine static structures, but enzymatic reactions involve dynamic processes with multiple competing pathways [28]. Advanced sampling techniques combined with quantum mechanical calculations provide more realistic models of the enantioselective process [27].

Key Intermediate Role in Enalapril Production Pathways

Ethyl 3-hydroxy-3-phenylbutanoate serves as a crucial precursor in the multi-step synthesis of enalapril, one of the most widely prescribed angiotensin-converting enzyme inhibitors globally [5] [6]. The compound's integration into enalapril production pathways occurs through sophisticated reductive amination processes that link it with dipeptide components to form the final therapeutic agent [7] [6].

The primary synthesis pathway involves the reaction of ethyl 2-oxo-4-phenylbutyrate, a closely related compound to ethyl 3-hydroxy-3-phenylbutanoate, with L-alanyl-L-proline under carefully controlled hydrogenation conditions [5] [6]. Research demonstrates that this synthetic route achieves yields ranging from 70 to 88 percent when optimized catalyst systems such as palladium on aluminum oxide or Raney nickel are employed [6] [8].

Synthesis StepDetails
Starting Material 1Ethyl 2-oxo-4-phenylbutyrate
Starting Material 2L-alanyl-L-proline
Reaction TypeReductive amination
Catalyst SystemPd/Al₂O₃, Raney nickel
Reaction ConditionsH₂ pressure 98-103 kPa, ethanol solvent
Typical Yield (%)70-88
Product Purity (%)>98

Industrial production methods have been developed to scale this synthesis process, with continuous flow reactors enabling throughput rates of approximately 1 gram per hour while maintaining high product purity standards exceeding 98 percent [9] [10]. The stereoselective nature of this synthesis is particularly important, as the resulting enalapril must maintain specific stereochemical configuration to ensure optimal therapeutic activity [8] [11].

Advanced synthetic approaches have also been developed using asymmetric reduction techniques, where ethyl 2-oxo-4-phenylbutyrate undergoes highly selective reduction to produce the desired hydroxy intermediate with enantiomeric excess values exceeding 99 percent [12] [13]. These methods utilize specialized microorganisms such as Candida boidinii CIOC21 and recombinant enzyme systems to achieve the required stereochemical precision [12] [14].

Structure-Function Relationships in Prodrug Activation

The structural characteristics of ethyl 3-hydroxy-3-phenylbutanoate directly influence its function as a component in prodrug systems designed for angiotensin-converting enzyme inhibitor therapy [4] [15]. The compound's ester functionality serves as a critical masking group that enables improved pharmacokinetic properties while maintaining the potential for enzymatic activation to the therapeutically active form [16] [17].

Human carboxylesterase 1 (CES1) represents the primary enzyme responsible for the hydrolytic activation of ester-containing angiotensin-converting enzyme inhibitor prodrugs, including those incorporating ethyl 3-hydroxy-3-phenylbutanoate derivatives [16] [18]. This enzyme exhibits specific substrate preferences, demonstrating high efficiency for hydrolyzing esters with small alcohol groups and large carboxyl groups, characteristics that align with the structural features of ethyl 3-hydroxy-3-phenylbutanoate [16] [19].

ACE InhibitorProdrug FormActive MetabolitePrimary Hydrolase
EnalaprilEthyl esterEnalaprilatCES1
RamiprilEthyl esterRamiprilatCES1
TrandolaprilEthyl esterTrandolaprilatCES1
BenazeprilEthyl esterBenazeprilatCES1
QuinaprilEthyl esterQuinaprilatCES1
ImidaprilEthyl esterImidaprilatCES1

The mechanism of prodrug activation involves nucleophilic attack by the serine residue in the CES1 active site on the carbonyl carbon of the ester bond, forming a tetrahedral intermediate that is stabilized through hydrogen bonding interactions [20] [17]. This process results in the formation of the active carboxylic acid metabolite and the corresponding alcohol, with the carboxylic acid form exhibiting 10 to 1000 times greater potency for angiotensin-converting enzyme inhibition compared to the parent ester compound [16] [21].

Research has demonstrated that the phenyl substituent in ethyl 3-hydroxy-3-phenylbutanoate contributes to enhanced binding affinity with carboxylesterase enzymes through aromatic interactions, while the hydroxyl group facilitates hydrogen bonding that stabilizes enzyme-substrate complexes [22]. These structural features collectively optimize the compound's role in prodrug systems by ensuring efficient enzymatic recognition and subsequent hydrolysis [20] [19].

Metabolic Stability Optimization Through Ester Prodrug Design

The incorporation of ethyl 3-hydroxy-3-phenylbutanoate into angiotensin-converting enzyme inhibitor prodrug systems represents a sophisticated approach to metabolic stability optimization that addresses the inherent limitations of the active drug compounds [15] [23]. The ester prodrug design strategy overcomes the poor oral bioavailability of carboxylic acid-containing angiotensin-converting enzyme inhibitors by temporarily masking charged functional groups that impede membrane permeation [17] [21].

Enalapril exemplifies the successful application of this design principle, where the ethyl ester form achieves oral bioavailability of approximately 60 percent compared to virtually zero bioavailability for the active metabolite enalaprilat [17] [24]. This dramatic improvement results from the reduction in molecular charge at physiological pH, with enalapril carrying only one negative charge compared to three charges present in enalaprilat [17] [21].

ACE InhibitorIntrinsic Clearance (mL/min/mg protein)Kinetic ProfileCES1 Selectivity
Ramipril1.061Michaelis-MentenHigh
Trandolapril0.360Michaelis-MentenHigh
Enalapril0.020Substrate inhibitionHigh

The metabolic stability of ethyl 3-hydroxy-3-phenylbutanoate-derived prodrugs is carefully balanced to ensure adequate chemical stability during formulation and storage while maintaining sufficient lability for in vivo activation [15] [20]. Studies have shown that the ester bond hydrolysis occurs primarily in the liver through CES1-mediated metabolism, with additional hydrolytic activity observed in intestinal tissues contributing to the overall activation process [24] [16].

Kinetic analysis reveals distinct metabolic profiles among different angiotensin-converting enzyme inhibitor prodrugs, with ramipril demonstrating the highest intrinsic clearance rate of 1.061 mL/min/mg protein, followed by trandolapril at 0.360 mL/min/mg protein [18] [16]. Enalapril exhibits unique substrate inhibition kinetics with a lower intrinsic clearance of 0.020 mL/min/mg protein, indicating a more complex interaction with the metabolizing enzyme [18] [20].

The optimization of metabolic stability through ester prodrug design also considers the potential for unwanted hydrolysis by non-target esterases, particularly carboxylesterase 2, which exhibits different substrate specificity preferences [16] [19]. Research demonstrates that compounds incorporating ethyl 3-hydroxy-3-phenylbutanoate structural elements show high selectivity for CES1-mediated hydrolysis, minimizing off-target metabolic activation that could compromise therapeutic efficacy [16] [18].

XLogP3

1.5

Other CAS

2293-60-9

Dates

Last modified: 08-19-2023

Explore Compound Types